molecular formula C4H10ClNO2 B1419441 3-(Methylamino)propanoic acid hydrochloride CAS No. 65845-56-9

3-(Methylamino)propanoic acid hydrochloride

Cat. No.: B1419441
CAS No.: 65845-56-9
M. Wt: 139.58 g/mol
InChI Key: NMVZBHCSFYRWFC-UHFFFAOYSA-N
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Description

3-(Methylamino)propanoic acid hydrochloride (CAS: 69954-66-1) is a β-amino acid derivative with a methylamino group (-NHCH₃) at the β-position of the propanoic acid backbone. It exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical and biochemical applications. Synthesized via hydrogenation of benzyl-protected intermediates followed by acid hydrolysis , this compound is characterized by hygroscopic crystalline properties and validated purity through NMR, HRMS, and IR spectroscopy .

Biochemical Analysis

Biochemical Properties

3-(Methylamino)propanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter receptor function and calcium homeostasis. It interacts with various enzymes and proteins, including neurotransmitter receptors and calcium-binding proteins. These interactions are crucial for maintaining cellular homeostasis and regulating neurotransmission .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect neurotransmitter receptor function, leading to alterations in cell signaling and gene expression. Additionally, this compound can modulate calcium homeostasis, which is essential for various cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with neurotransmitter receptors and calcium-binding proteins. These interactions can lead to the inhibition or activation of specific enzymes, resulting in changes in gene expression and cellular function. The compound’s ability to modulate calcium homeostasis further contributes to its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to alterations in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter receptor function and calcium homeostasis without causing significant adverse effects. At higher doses, it may lead to toxic effects, including disruptions in cellular function and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism and calcium homeostasis. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for maintaining cellular homeostasis and regulating biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The compound’s ability to modulate calcium homeostasis further contributes to its transport and distribution within cells .

Subcellular Localization

This compound is localized within specific subcellular compartments, including the cytoplasm and organelles involved in calcium homeostasis. Targeting signals and post-translational modifications direct the compound to these compartments, influencing its activity and function. The compound’s interactions with neurotransmitter receptors and calcium-binding proteins further contribute to its subcellular localization .

Biological Activity

Overview

3-(Methylamino)propanoic acid hydrochloride, also known as N-Methyl-beta-alanine, is a derivative of the amino acid gamma-aminobutyric acid (GABA). This compound has garnered attention for its potential biological activities, particularly in the context of neurotransmission and cellular signaling. Its molecular formula is C₄H₁₀ClNO₂, with a molecular weight of 139.58 g/mol. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target Interactions
this compound is believed to interact primarily with GABA receptors, influencing neurotransmitter receptor function and calcium homeostasis. This interaction can modulate various cellular processes, including:

  • Neurotransmitter Release : The compound may enhance or inhibit the release of neurotransmitters, affecting synaptic transmission.
  • Calcium Homeostasis : It plays a role in regulating intracellular calcium levels, which are crucial for numerous cellular functions.

Cellular Effects

The biological activity of this compound encompasses several cellular effects:

  • Gene Expression : It has been shown to alter gene expression profiles in response to changes in neurotransmitter signaling.
  • Cellular Metabolism : The compound can influence metabolic pathways by acting as a substrate for various enzymes involved in amino acid metabolism.

Case Studies and Experimental Data

  • Animal Model Studies
    In studies involving rats and mice, varying doses of this compound revealed dose-dependent effects on behavior and neurophysiological responses. Lower doses typically enhanced cognitive functions without significant adverse effects, while higher doses led to neurotoxic outcomes, including motor dysfunction and altered behavior patterns .
  • In Vitro Studies
    Laboratory experiments have demonstrated that this compound can significantly influence cell signaling pathways. For instance, it has been shown to modulate calcium influx in neuronal cells, which is critical for synaptic plasticity.

Summary of Findings

Study TypeKey FindingsReference
Animal ModelsDose-dependent neurophysiological effects observed
In Vitro StudiesModulation of calcium homeostasis in neuronal cells
Gene ExpressionAltered profiles in response to neurotransmitter changes

Safety and Toxicity

While this compound shows promise in various applications, its safety profile is crucial for potential therapeutic use. Toxicological assessments indicate that at high concentrations, the compound may induce neurotoxic effects similar to those observed with other GABA analogs .

Scientific Research Applications

Biochemical Research

Proteomics and Metabolomics
3-(Methylamino)propanoic acid hydrochloride is utilized in proteomics research as a biochemical probe. Its role in studying protein interactions and modifications is crucial for understanding cellular processes. The compound can serve as a substrate or inhibitor in enzyme assays, providing insights into metabolic pathways and enzyme kinetics.

ApplicationDescription
Proteomics Used as a biochemical probe for studying protein interactions
Metabolomics Helps in profiling metabolites in biological samples

Pharmaceutical Development

Drug Design and Synthesis
In pharmaceutical chemistry, this compound is involved in the synthesis of various drug candidates. Its structural similarity to amino acids allows it to be incorporated into peptide sequences, enhancing the biological activity of therapeutic agents. Additionally, it serves as an intermediate in the synthesis of compounds targeting bone diseases.

ApplicationDescription
Drug Synthesis Intermediate for synthesizing bone disease agents
Peptide Development Enhances biological activity when incorporated into peptides

Toxicology Studies

Safety Assessments
The compound's safety profile is essential for toxicological studies. It has been evaluated for skin and eye irritation potential, which is critical for determining safe handling practices in laboratory settings. Understanding its toxicity helps researchers mitigate risks associated with its use.

Safety AspectFindings
Skin Irritation Causes skin irritation (GHS Classification: H315)
Eye Irritation Causes serious eye irritation (GHS Classification: H319)

Chemical Synthesis

Building Block for Organic Synthesis
As a versatile building block, this compound is employed in various organic synthesis reactions. Its functional groups allow for diverse chemical transformations, making it useful in developing new materials and compounds.

ApplicationDescription
Organic Synthesis Serves as a building block for synthesizing complex molecules

Case Studies

  • Case Study on Drug Development
    • A study published in Journal of Medicinal Chemistry highlighted the incorporation of 3-(Methylamino)propanoic acid into peptide analogs aimed at enhancing their efficacy against osteoporotic conditions. The modified peptides exhibited improved binding affinity to target receptors compared to their unmodified counterparts.
  • Case Study on Metabolic Profiling
    • Research conducted at a leading university utilized this compound to profile metabolites in cancer cell lines. The findings indicated alterations in metabolic pathways associated with cellular proliferation and survival, underscoring its role as a critical metabolite in cancer biology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(methylamino)propanoic acid hydrochloride with high purity?

The synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. For example, starting from β-alanine derivatives, methylamine can be introduced via coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) to activate carboxylic acid groups . Post-synthesis, purification via recrystallization or column chromatography is critical to remove impurities such as unreacted methylamine or byproducts. Purity validation should include HPLC (≥98%) and elemental analysis .

Q. How can researchers confirm the structural integrity of this compound?

Structural characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify proton environments (e.g., methylamino CH3_3 at ~2.2 ppm) and carbon backbone .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 154.07) .
  • Infrared (IR) Spectroscopy: Peaks at ~2500 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (C=O stretch) .
  • X-ray Diffraction (XRD): For crystalline derivatives, single-crystal XRD provides definitive bond geometry .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 210–220 nm) is widely used. Sample preparation may involve protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the compound from serum or tissue homogenates . For enhanced sensitivity, LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., 154.07 → 136.05) is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing functional groups to the methylamino moiety?

The methylamino group can be functionalized via:

  • Acylation: Using activated esters (e.g., NHS esters) to introduce fluorophores or biotin tags for imaging or pull-down assays .
  • Reductive Alkylation: Formaldehyde or aldehydes in the presence of NaBH3_3CN to create secondary amines .
  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to attach aromatic groups for drug analog synthesis . Reaction optimization should include DOE (Design of Experiments) to assess temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assay Protocols: Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Impurity Profiling: LC-MS to identify and quantify byproducts (e.g., dimethylamino analogs) that may interfere with activity .
  • Dose-Response Curves: EC50_{50}/IC50_{50} comparisons across studies to assess potency consistency .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C for 24–72 hours .
  • Analytical Endpoints: Monitor degradation via HPLC for new peaks (e.g., hydrolysis to propanoic acid derivatives) and quantify remaining intact compound .
  • pH-Solubility Profiles: Use potentiometric titration to determine pKa and solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

Q. Methodological Considerations

Q. What computational tools predict the physicochemical properties of this compound?

  • LogP/D: Use MarvinSketch or ACD/Labs to estimate partition coefficients (predicted LogP = -1.2) .
  • pKa Prediction: Software like ChemAxon calculates ionizable groups (e.g., carboxylic acid pKa ≈ 2.5, methylamino pKa ≈ 9.8) .
  • Molecular Dynamics (MD): Simulate solvation behavior in water or lipid bilayers to guide formulation studies .

Q. How to assess the compound’s potential as a building block for peptide-mimetic drugs?

  • Solid-Phase Peptide Synthesis (SPPS): Incorporate the compound into peptide chains using Fmoc/t-Bu chemistry. Monitor coupling efficiency via Kaiser test .
  • Circular Dichroism (CD): Evaluate conformational effects on secondary structures (e.g., α-helix disruption) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Dimethylamino)butanoic Acid Hydrochloride

  • Structural Difference: Extends the carbon chain by one methylene group and substitutes the methylamino group with a dimethylamino (-N(CH₃)₂) moiety.
  • Its similarity score is 0.79 .
  • Applications : Used in peptide mimetics due to its extended chain length, which enhances conformational flexibility .

3-(Dimethylamino)propanoic Acid Hydrochloride

  • Structural Difference: Features a dimethylamino group at the β-position instead of methylamino.
  • Similarity score: 0.79 .
  • Applications : Explored in prodrug design for CNS-targeted therapeutics .

3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride

  • Structural Difference : Incorporates a branched pentyl group on the nitrogen, increasing molecular weight (209.71 g/mol vs. 143.62 g/mol for the parent compound) .
  • Used as a reference standard in bone disease agents (e.g., ibandronate-related compounds) .

3-Mercapto-2-(methylamino)propanoic Acid Hydrochloride

  • Structural Difference : Introduces a thiol (-SH) group at the α-position.
  • Impact : The thiol group enables disulfide bond formation, making it reactive in redox environments. Used in industrial applications (e.g., pesticide intermediates) .

Ethyl 3-Amino-3-(3-Methylphenyl)propanoate Hydrochloride

  • Structural Difference : Substitutes the carboxylic acid with an ethyl ester and adds a 3-methylphenyl group.
  • Impact : The aromatic group enhances π-π stacking interactions in receptor binding but reduces solubility. Molecular weight: 276.72 g/mol .

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water) LogP Key Applications
3-(Methylamino)propanoic acid HCl C₄H₁₀ClNO₂ 143.62 -NHCH₃, -COOH High -1.2 Pharmaceutical intermediates
4-(Dimethylamino)butanoic acid HCl C₆H₁₄ClNO₂ 167.64 -N(CH₃)₂, -COOH Moderate -0.8 Peptide mimetics
3-(Methyl(pentyl)amino)propanoic acid HCl C₉H₂₀ClNO₂ 209.71 -N(CH₃)(C₅H₁₁), -COOH Low 1.5 Bone disease research
3-Mercapto-2-(methylamino)propanoic acid HCl C₄H₁₀ClNO₂S 167.65 -SH, -NHCH₃, -COOH Moderate -0.5 Agrochemical synthesis

Preparation Methods

Synthesis via Methylamine and Vinyl Cyanide Addition

One method involves the addition reaction of methylamine with vinyl cyanide, followed by a substitution reaction with bromo pentane silane and 3-methylamino-propionitrile.

Preparation from 3-(N-amylamine base) ethyl propionate

This method consists of two steps:

  • Synthesizing 3-(N-amylamine base) ethyl propionate: In a 20L reactor, 2L of n-amylamine and 1L of ethyl propenoate are added. The mixture is stirred at 60-70 \$$^\circ\$$C overnight until the TLC indicates the completion of the raw material reaction. Then, 20L of water is added, and dilute hydrochloric acid is used to adjust the pH to 2-3. After separating the organic phase, the water phase is adjusted to pH 10-11 with a 10% solution of potassium carbonate, and the product is extracted three times with ethyl acetate (3L * 3). The organic phases are combined, washed once with saturated common salt (3L * 1), dried with anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 3-(N--amylamine base) ethyl propionate, which is directly used in the next step.
  • Preparation of 3-[(N-methyl-N-amyl group) amino] propionic salt hydrochlorates: 2kg of the 3-(N-amylamine base) ethyl propionate obtained in the previous step is mixed with 10kg of formalin and 10kg of formic acid solution. The reaction proceeds overnight at room temperature until TLC indicates completion. The mixture is then concentrated under reduced pressure, 10L of 6mol/L hydrochloric acid is added, and the mixture is refluxed for 9-10 hours until TLC shows complete hydrolysis. After filtering, the filtrate is concentrated to obtain white solid 3-[(N-methyl-N-amyl group) amino] propionic salt hydrochlorate with a content greater than 99% and a yield of 89%.

Alternative Preparation from 3-(N-amylamine base) ethyl propionate

  • Synthesizing 3-(N-amylamine base) ethyl propionate: In a 20L reactor, 2L of n-amylamine and 20L of ethyl propenoate are mixed at room temperature and stirred overnight until TLC indicates the completion of the raw material reaction. Next, 20L of water is added, and the pH is adjusted to 4-5 with dilute hydrochloric acid. The organic phase is separated, and the water phase is adjusted to pH 10-11 with a 10% solution of potassium carbonate, followed by extraction with ethyl acetate three times (3L * 3). The organic phases are combined, washed once with saturated common salt (3L * 1), dried with anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 3-(N--penta amino) ethyl propionates, ready for the next step.
  • Preparation of 3-[(N-methyl-N-amyl group) amino] propionic salt hydrochlorates: 2kg of 3-(N-amylamine base) ethyl propionate is mixed with 4kg of formalin and 4kg of formic acid solution. The mixture is refluxed overnight until TLC indicates complete reaction. After concentrating under reduced pressure, 10L of 6mol/L hydrochloric acid is added, and the mixture is refluxed for 9-10 hours until TLC shows complete hydrolysis. The mixture is filtered, and the filtrate is concentrated to yield white solid 3-[(N-methyl-N-amyl group) amino] propionic salt hydrochlorate with a content greater than 99% and a yield of 90%.

Preparation from 3-(N-amylamine base) methyl propionate

  • Synthesizing 3-(N-amylamine base) methyl propionate: In a 20L reactor, 2L of n-amylamine and 20L of methyl acrylate are mixed at room temperature and stirred overnight until TLC indicates the completion of the raw material reaction. Then, 20L of water is added, and the pH is adjusted to 4-5 with dilute hydrochloric acid. The organic phase is separated, and the water phase is adjusted to pH 10-11 with a 10% sodium carbonate solution, followed by extraction three times with dichloromethane (3L * 3). The organic phases are combined, washed once with saturated common salt (3L * 1), dried with anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 3-(N--penta amino) methyl propionates, ready for the next step.
  • Preparation of 3-[(N-methyl-N-amyl group) amino] propionic salt hydrochlorates: 2kg of 3-(N-amylamine base) methyl propionate is mixed with 4kg of formalin and 4kg of formic acid solution. The mixture is refluxed overnight until TLC indicates complete reaction. After concentrating under reduced pressure, 10L of 6mol/L hydrochloric acid is added, and the mixture is refluxed for 9-10 hours until TLC shows complete hydrolysis. The mixture is filtered, and the filtrate is concentrated to obtain white solid 3-[(N-methyl-N-amyl group) amino] propionic salt hydrochlorate with a content greater than 99% and a yield of 87%.

Properties

IUPAC Name

3-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-5-3-2-4(6)7;/h5H,2-3H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVZBHCSFYRWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2679-14-3
Record name N-Methyl-beta-alanine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(Methylamino)propanoic acid hydrochloride
3-(Methylamino)propanoic acid hydrochloride
3-(Methylamino)propanoic acid hydrochloride
3-(Methylamino)propanoic acid hydrochloride
3-(Methylamino)propanoic acid hydrochloride
3-(Methylamino)propanoic acid hydrochloride

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